molecular formula C10H8N2O3 B2851393 Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2219409-02-4

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2851393
CAS No.: 2219409-02-4
M. Wt: 204.185
InChI Key: NSPWIFZPAZBVEF-UHFFFAOYSA-N
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Description

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by formylation and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory procedures, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Properties

IUPAC Name

methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWIFZPAZBVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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